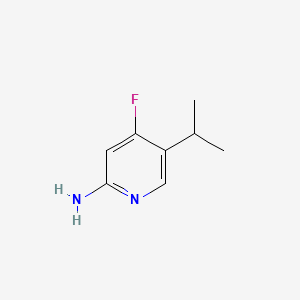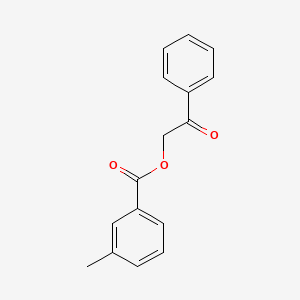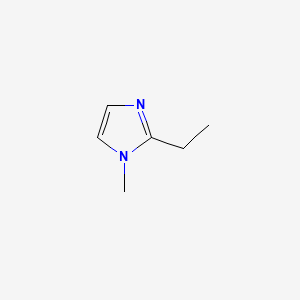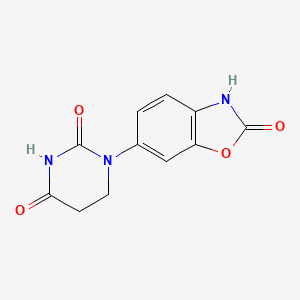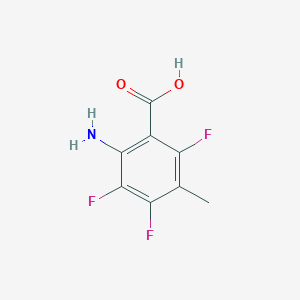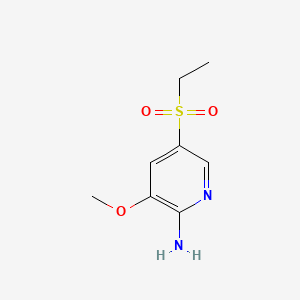
5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine is an organic compound that belongs to the class of pyridines and derivatives This compound is characterized by the presence of an ethylsulfonyl group and a methoxy group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine typically involves multiple steps. One common method starts with the commercially available 4-methoxybenzene-1-sulfonyl chloride. The synthetic route includes the following steps:
Methylation: The starting material undergoes methylation to introduce the methoxy group.
Thiocyanation: The intermediate product is then subjected to thiocyanation.
Ethylation: The thiocyanated product is ethylated to introduce the ethylsulfonyl group.
Oxidation: Finally, the compound is oxidized to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme modulation and protein-kinase inhibition.
Industry: It is utilized in the development of novel insecticides and other agrochemicals.
作用機序
The mechanism of action of 5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine involves its interaction with specific molecular targets. One of the primary targets is the vascular endothelial growth factor receptor 2 (VEGFR2). By inhibiting this receptor, the compound can impede angiogenesis, the process of new blood vessel formation, which is crucial in cancer progression .
類似化合物との比較
Similar Compounds
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine: This compound shares a similar structure and is also a VEGFR2 inhibitor.
Amisulpride: Although primarily used as an antipsychotic, it contains similar functional groups and has comparable synthetic routes.
Uniqueness
5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit VEGFR2 makes it particularly valuable in cancer research and treatment.
特性
分子式 |
C8H12N2O3S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC名 |
5-ethylsulfonyl-3-methoxypyridin-2-amine |
InChI |
InChI=1S/C8H12N2O3S/c1-3-14(11,12)6-4-7(13-2)8(9)10-5-6/h4-5H,3H2,1-2H3,(H2,9,10) |
InChIキー |
SESOFDYATSTDCM-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC(=C(N=C1)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


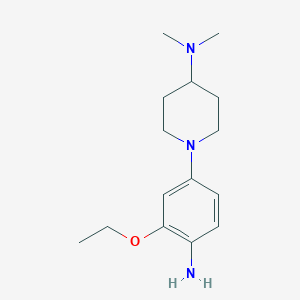
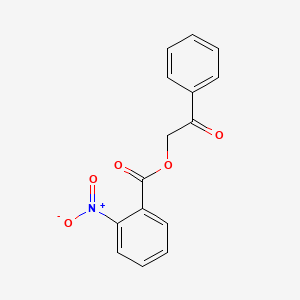
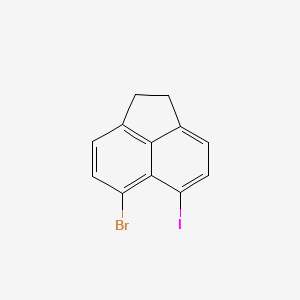
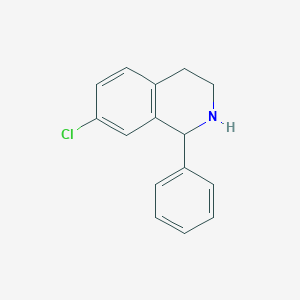

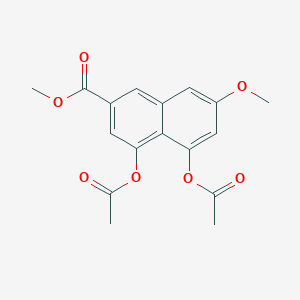
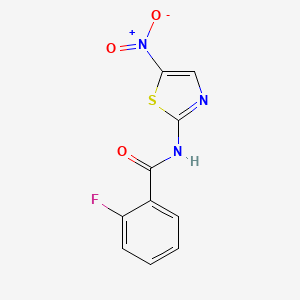
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)
